

# Commercial Availability and Technical Guide: 3-Isopropoxy-5-trifluoromethylphenylboronic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	3-Isopropoxy-5-trifluoromethylphenylboronic acid
Cat. No.:	B597398

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of **3-Isopropoxy-5-trifluoromethylphenylboronic acid** (CAS No. 1256345-44-4), a valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an isopropoxy group and an electron-withdrawing trifluoromethyl group, makes it a significant reagent for creating complex molecules with potential therapeutic applications.

## Commercial Availability

**3-Isopropoxy-5-trifluoromethylphenylboronic acid** is available from a range of specialized chemical suppliers. The availability, purity, and pricing vary, making it essential for researchers to compare sources based on their specific needs for scale and quality.

Supplier	Catalog Number	Purity	Available Quantities
Sigma-Aldrich	SY3H9A7BED34	Not specified	Custom Synthesis
BLD Pharm	BD236124	≥97%	1g, 5g, Custom
ChemicalBook	Multiple Listings	Varies	250mg, 1g, 5g, 10g, 25g
Pharmaffiliates	1256345-44-4	Not specified	Inquiry
Synthonix	Not specified	Not specified	Inquiry

Note: Pricing is subject to change and is often available upon request from the supplier. Purity levels should be confirmed by consulting the supplier's Certificate of Analysis.

## Core Physicochemical Properties

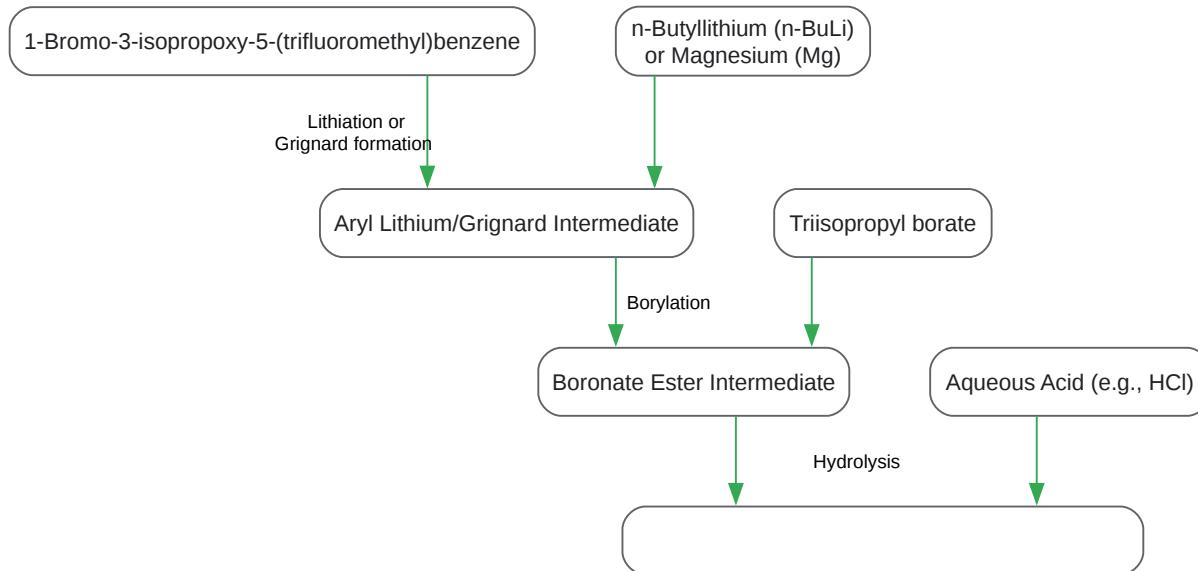
Property	Value
CAS Number	1256345-44-4 <a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>12</sub> BF <sub>3</sub> O <sub>3</sub>
Molecular Weight	248.01 g/mol
Appearance	Typically a white to off-white solid

## Experimental Protocols

### Plausible Synthesis of 3-Isopropoxy-5-trifluoromethylphenylboronic acid

While specific literature detailing the synthesis of this exact molecule is sparse, a general and reliable method involves the formation of an organometallic intermediate from the corresponding aryl halide, followed by quenching with a borate ester and subsequent hydrolysis.

Reaction Scheme:



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Caption: General synthetic workflow for arylboronic acids.

#### Detailed Methodology:

- Preparation of the Organometallic Reagent:
  - To a solution of 1-bromo-3-isopropoxy-5-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., Argon), add n-butyllithium (1.1 eq, solution in hexanes) dropwise.
  - Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium species.
- Borylation:
  - To the cold aryllithium solution, add triisopropyl borate (1.5 eq) dropwise, ensuring the internal temperature remains below -65 °C.

- After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
- Hydrolysis and Workup:
  - Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).
  - Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
  - Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volumes).
  - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purification:
  - The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure **3-Isopropoxy-5-trifluoromethylphenylboronic acid**.

## Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl structures, a common motif in drug candidates.

### General Protocol:

- Reaction Setup:
  - In a Schlenk flask under an inert atmosphere, combine the aryl halide (e.g., an aryl bromide, 1.0 eq), **3-Isopropoxy-5-trifluoromethylphenylboronic acid** (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%), and a base (e.g., K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>, 2.0-3.0 eq).
- Solvent Addition and Degassing:

- Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
- Bubble argon through the solution for 10-15 minutes to ensure all oxygen is removed.
- Reaction Execution:
  - Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
  - Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup and Isolation:
  - Once the reaction is complete, cool the mixture to room temperature and dilute with water.
  - Extract the product with an organic solvent (e.g., ethyl acetate).
  - Wash the combined organic layers with water and brine, then dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
  - Filter the mixture and concentrate the solvent under reduced pressure.
- Purification:
  - Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

## Application in Drug Discovery

The trifluoromethyl ( $-\text{CF}_3$ ) group is a critical substituent in modern medicinal chemistry.<sup>[2]</sup> Its incorporation into drug candidates can significantly enhance key properties:

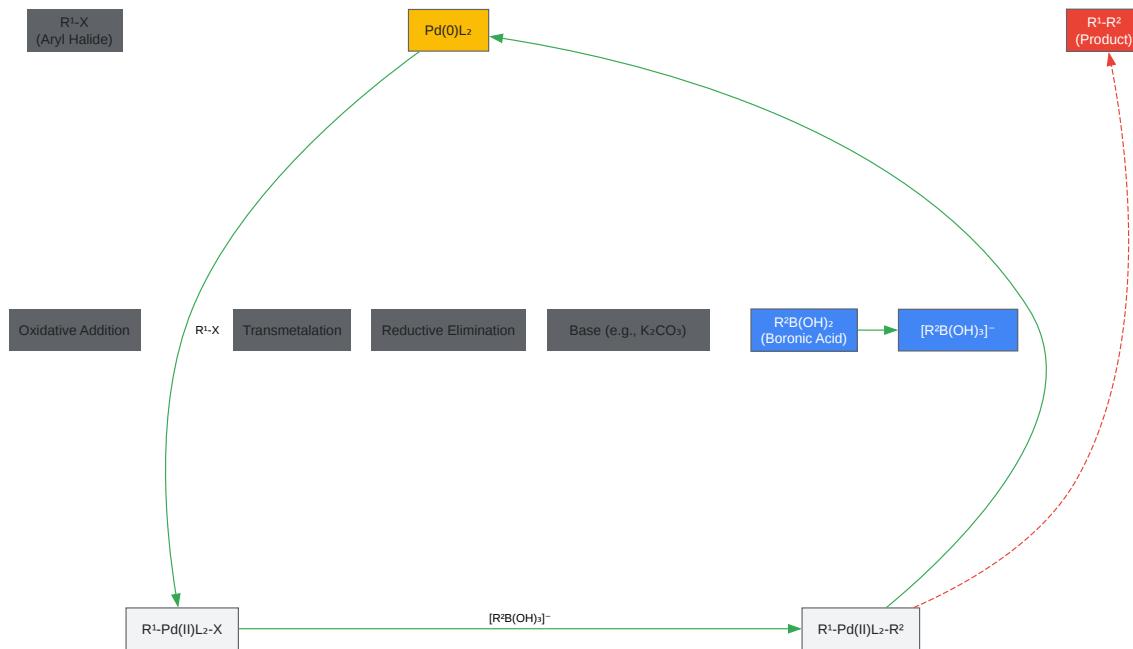
- Metabolic Stability: The strength of the C-F bond makes the  $-\text{CF}_3$  group resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a drug.

- Lipophilicity: The  $-CF_3$  group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[2]
- Binding Affinity: The strong electron-withdrawing nature of the  $-CF_3$  group can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets.

The presence of the isopropoxy group provides another point of modification and can influence solubility and binding characteristics. Therefore, **3-Isopropoxy-5-trifluoromethylphenylboronic acid** serves as a key starting material for synthesizing novel compounds where these properties are desired.

## Key Chemical Pathway: The Suzuki-Miyaura Catalytic Cycle

The primary utility of this boronic acid is realized through the Suzuki-Miyaura cross-coupling reaction. Understanding its catalytic cycle is fundamental for optimizing reaction conditions.[3]

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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

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## References

- 1. (3-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]

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Address: 3281 E Guasti Rd  
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